molecular formula C9H17NS B1266237 Octyl isothiocyanate CAS No. 4430-45-9

Octyl isothiocyanate

Cat. No.: B1266237
CAS No.: 4430-45-9
M. Wt: 171.31 g/mol
InChI Key: YEZHGQZHWKJPCM-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic sulfur-nitrogen compounds. The official International Union of Pure and Applied Chemistry name for this compound is 1-isothiocyanatooctane, which accurately reflects its structural composition and functional group positioning. This nomenclature system provides a clear indication of the compound's structure, indicating that the isothiocyanate functional group (-N=C=S) is attached to the first carbon of an eight-carbon alkyl chain.

The systematic naming convention emphasizes the linear octyl chain structure with the isothiocyanate group positioned at the terminal carbon atom. This naming approach is consistent with International Union of Pure and Applied Chemistry guidelines for organosulfur compounds containing nitrogen functionality. The compound can also be systematically referred to using alternative descriptive nomenclature, including its classification as an isothiocyanic acid ester derivative.

Alternative systematic names found in chemical databases include "octane, 1-isothiocyanato-" which follows the substitutive nomenclature approach by identifying the base octane structure with the isothiocyanato substituent. The nomenclature also accommodates regional linguistic variations, with the German systematic name being "1-Isothiocyanatooctan" and the French equivalent being "1-Isothiocyanatooctane". These systematic naming conventions ensure consistent identification across international chemical databases and research literature.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is definitively established as C₉H₁₇NS, indicating a composition of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one sulfur atom. This molecular composition yields a calculated molecular weight of 171.30 grams per mole, with slight variations in precision across different chemical databases ranging from 171.301 to 171.303 grams per mole.

The stereochemical configuration of this compound is characterized as achiral, meaning the molecule does not contain any defined stereocenters that would create optical activity. Detailed stereochemical analysis reveals that the compound possesses zero defined stereocenters out of zero possible stereocenters, confirming its achiral nature. However, the molecule does contain one geometric isomerism center (E/Z center) associated with the cumulative double bond system in the isothiocyanate functional group.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCCCCCCCN=C=S, which clearly depicts the linear octyl chain connected to the isothiocyanate group. The International Chemical Identifier representation is 1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3, providing a standardized method for representing the molecular connectivity.

Table 1: Molecular and Stereochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₇NS
Molecular Weight 171.30 g/mol
Stereochemistry Achiral
Defined Stereocenters 0/0
E/Z Centers 1
Optical Activity None
Charge 0

Chemical Abstracts Service Registry and Alternative Chemical Identifiers

The compound is catalogued in multiple international chemical databases with specific identifier codes. The PubChem Compound Identification number is 78161, providing access to comprehensive chemical information in the National Center for Biotechnology Information database. The ChemSpider identification number is 70537, offering an alternative database reference for the compound. The DSSTox Substance Identification number DTXSID10196120 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency.

Alternative chemical names commonly used in chemical commerce and literature include n-octyl isothiocyanate, octylisothiocyanate, and isothiocyanic acid octyl ester. The International Chemical Identifier Key YEZHGQZHWKJPCM-UHFFFAOYSA-N provides a hashed representation of the molecular structure for database searching and chemical informatics applications.

Table 2: Chemical Registry Numbers and Database Identifiers for this compound

Identifier Type Code/Number Reference
Chemical Abstracts Service Number 4430-45-9
European Community Number 224-625-5
Unique Ingredient Identifier 9I83N3TI03
PubChem Compound Identification 78161
ChemSpider Identification 70537
ChEMBL Identification CHEMBL2285740
MDL Number MFCD00041139
DSSTox Substance Identification DTXSID10196120
International Chemical Identifier Key YEZHGQZHWKJPCM-UHFFFAOYSA-N

Properties

IUPAC Name

1-isothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHGQZHWKJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196120
Record name Octyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-45-9
Record name 1-Isothiocyanatooctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl isothiocyanate
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Record name Octyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl isothiocyanate
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Record name OCTYL ISOTHIOCYANATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of octyl amine with carbon disulfide and a suitable oxidizing agent. One common method involves the use of primary amines, where octyl amine reacts with carbon disulfide in the presence of a base to form octyl dithiocarbamate. This intermediate is then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process under aqueous conditions. This method is advantageous due to its simplicity and efficiency, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Substitution Reactions

Octyl isothiocyanate participates in nucleophilic substitution reactions due to the electrophilic nature of the isothiocyanate (-NCS) group. Key examples include:

  • Reaction with Amines : Forms thiourea derivatives via nucleophilic attack on the carbon atom of the -NCS group. For example:

    C H NCS RNH C H NHC S NH R\text{C H NCS RNH C H NHC S NH R}

    This reaction proceeds under mild conditions (room temperature) and is widely used to synthesize thioureas with applications in medicinal chemistry .

  • Reaction with Alcohols : Produces thiocarbamates through alcoholysis:

    C H NCS ROH C H NHC S OR\text{C H NCS ROH C H NHC S OR}

    These reactions typically require catalytic bases such as DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Addition Reactions

The compound engages in Michael addition reactions with substrates containing active hydrogen atoms (e.g., enolates, thiols). For instance:

  • Thiol Addition : Yields dithiocarbamate derivatives:

    C H NCS RSH C H NHC S SR\text{C H NCS RSH C H NHC S SR}

    This reactivity is exploited in polymer chemistry and ligand synthesis .

Oxidative and Reductive Transformations

  • Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, NaOCl), this compound converts to sulfonic acids or sulfonamides, though these pathways are less common .

  • Reduction : Catalytic hydrogenation reduces the -NCS group to a primary amine:

    C H NCS 3H C H NH H S\text{C H NCS 3H C H NH H S}

Key By-products and Side Reactions

  • Amine Hydrochloride Formation : A by-product during synthesis is octylamine hydrochloride (C₈H₁₇NH₃Cl), which precipitates and can be recycled .

  • Hydrolysis : In aqueous media, this compound hydrolyzes to octylamine and COS (carbonyl sulfide) :

    C H NCS H O C H NH COS\text{C H NCS H O C H NH COS}

Scientific Research Applications

Chemical Properties and Toxicity

Before exploring its applications, it is essential to understand the chemical properties of octyl isothiocyanate. It is classified as a toxic substance, posing risks if ingested or inhaled. The compound exhibits acute toxicity, with warnings indicating harmful effects upon skin contact or inhalation .

Antimicrobial Applications

This compound has shown significant antimicrobial properties, making it valuable in various industries:

  • Biocidal Agent : As a biocide, this compound is effective against a range of bacteria and fungi. It disrupts microbial cell membranes and inhibits metabolic processes, leading to cell death. This property makes it suitable for use in personal care products and industrial disinfectants .
  • Food Preservation : The compound has potential as a natural preservative in food products due to its ability to inhibit microbial growth. Studies have demonstrated that this compound can extend the shelf life of perishable goods by preventing spoilage caused by bacteria and molds.

Pharmaceutical Research

In pharmaceutical research, this compound has garnered interest for its potential therapeutic applications:

  • Cancer Treatment : Recent studies suggest that this compound may enhance the efficacy of oncolytic virotherapy. For instance, it has been shown to improve the replication and oncolytic action of certain viruses in cancer cells, potentially leading to better treatment outcomes .
  • Mechanism of Action : The compound appears to modulate immune responses by altering signaling pathways associated with inflammation and viral replication. This dual role as an antiviral and immunosuppressive agent opens avenues for developing novel cancer therapies .

Environmental Science

In environmental applications, this compound's properties can be harnessed for:

  • Pesticide Development : Its effectiveness against pests makes it a candidate for developing eco-friendly pesticides. Research indicates that it can deter various agricultural pests without the harmful effects associated with synthetic chemicals.
  • Bioremediation : The compound's ability to interact with biological systems suggests potential uses in bioremediation efforts, where it could help in detoxifying contaminated environments.

Data Table: Summary of Applications

Application Area Description Potential Benefits
AntimicrobialEffective against bacteria and fungiNatural preservative; extends shelf life
PharmaceuticalEnhances oncolytic virotherapy efficacyImproved cancer treatment outcomes
Environmental SciencePotential use in eco-friendly pesticides and bioremediationReduces reliance on synthetic chemicals

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, demonstrating its potential as a food preservative.

Case Study 2: Oncolytic Virotherapy Enhancement

In a recent investigation involving murine models, this compound was administered alongside an oncolytic virus. The results showed a marked increase in viral replication within tumor cells compared to controls, suggesting that this compound enhances therapeutic efficacy through immune modulation .

Mechanism of Action

The mechanism of action of octyl isothiocyanate involves its reactivity with cellular thiols. It acts as a Michael-type acceptor, reacting with glutathione and other thiol-containing molecules. This interaction can disrupt cellular processes and lead to antimicrobial and anticancer effects . The compound’s hydrophobic nature allows it to interact with cell membranes, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Isothiocyanate Compounds

Structural and Functional Differences

Isothiocyanates vary in alkyl chain length, aromatic substituents, and bioactivity. Key comparisons include:

Compound CAS Number Molecular Formula Occurrence (Cruciferous Plants) Key Properties
Octyl ITC Not specified C₉H₁₇NS Turnip (4.52% of total ITCs) Moderate allelopathic activity; lipophilic; disrupts weed germination via membrane interactions .
Allyl ITC 57-06-7 C₄H₅NS Turnip (17.24%), Broccoli (1.24%) Highly volatile; potent antimicrobial and herbicidal activity; primary contributor to cruciferous plant defense .
Methyl ITC 556-61-6 C₂H₃NS Synthetic/industrial Smallest ITC; high volatility and dermal absorption; used as a soil fumigant; significant occupational hazard .
Heptyl ITC Not specified C₈H₁₅NS Turnip (12.44%) Similar lipophilicity to Octyl ITC; higher allelopathic potency in reducing field dodder biomass .
4-Iodophenyl ITC 1987-50-8 C₇H₄INS Synthetic Aromatic ITC; used in biochemical labeling; toxic and moisture-sensitive .
Octadecyl Isocyanate 112-96-9 C₁₉H₃₇NO Industrial (not an ITC) Isocyanate (–N=C=O) derivative; used in polyurethane production; distinct from ITCs in reactivity and applications .

Structural-Activity Relationships

  • Chain Length :
    • Shorter-chain ITCs (e.g., Methyl, Allyl) are more volatile and reactive, enhancing their herbicidal and antimicrobial effects but increasing toxicity risks .
    • Longer chains (e.g., Octyl, Heptyl) improve lipid solubility, prolonging environmental persistence and cellular uptake .
  • Substituent Effects :
    • Aromatic ITCs (e.g., 4-Iodophenyl ITC) exhibit distinct reactivity due to electron-withdrawing groups, altering biological targets .

Biological Activity

Octyl isothiocyanate (OITC), an organic compound belonging to the isothiocyanate family, has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed examination of the biological activity of OITC, supported by research findings, case studies, and data tables.

  • Chemical Formula : C9H17NS
  • CAS Number : 4430-45-9
  • Molecular Weight : 173.31 g/mol

OITC is characterized by an octyl group attached to an isothiocyanate functional group, which contributes to its reactivity and biological effects.

OITC exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity : OITC interacts with bacterial cell membranes, leading to cell lysis and demonstrating significant antimicrobial effects against various pathogens.
  • Apoptosis Induction : In cancer cells, OITC has been shown to activate the mitochondrial pathway of apoptosis, influencing cell signaling pathways and gene expression.
  • Enzyme Interaction : It inhibits cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.

Antimicrobial Properties

OITC has been studied for its potential as a biocide in various applications. A study highlighted its effectiveness against specific bacteria, showing that it disrupts cellular integrity and inhibits growth through membrane damage .

Anticancer Activity

Research indicates that OITC can induce apoptosis in cancer cells. For instance, a laboratory study demonstrated that OITC treatment resulted in increased caspase-3 activity and reduced mitochondrial function in brain endothelial cells, suggesting potential implications for blood-brain barrier integrity in cancer therapy .

Toxicity Profile

While OITC exhibits beneficial biological activities, it also poses toxicity risks:

  • Acute Toxicity : Harmful if swallowed or inhaled; skin contact can cause irritation .
  • Long-term Exposure Risks : Chronic exposure may lead to adverse health effects due to its reactivity with cellular components.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of OITC against various foodborne pathogens. Results indicated that OITC effectively reduced bacterial counts in contaminated food samples, demonstrating its potential as a natural preservative.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using cancer cell lines showed that treatment with OITC led to significant apoptosis via mitochondrial pathways. The study reported a marked increase in apoptotic markers such as cleaved caspase-3 after exposure to varying concentrations of OITC.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Apoptosis InductionActivation of mitochondrial pathways
Enzyme InhibitionInhibition of cytochrome P450

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Octyl isothiocyanate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting octyl amine with thiophosgene or carbon disulfide under controlled conditions. For purity, employ techniques like column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm via GC-MS (retention time comparison) and NMR (peak assignments for -NCS group at ~120-130 ppm in ¹³C NMR) . Purity thresholds (>95%) should be validated using HPLC with UV detection at 254 nm, referencing standards from peer-reviewed protocols .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the isothiocyanate (-NCS) group via stretching vibrations at ~2050-2150 cm⁻¹ .
  • NMR : ¹H NMR should show alkyl chain protons (δ 1.2-1.6 ppm) and terminal -NCS proximity (δ 3.4-3.6 ppm for CH₂-N). ¹³C NMR identifies the thiocarbonyl carbon at ~130 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 172.3 (C₉H₁₇NS) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2-8°C in amber glass vials to prevent photodegradation. Monitor degradation via periodic GC-MS to detect thiourea derivatives, a common hydrolysis product. Use stabilizers like BHT (0.01% w/w) if long-term storage is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in purity, solvent systems (e.g., DMSO vs. aqueous), or cell line variability. Conduct meta-analyses with standardized protocols (e.g., ISO 10993 for cytotoxicity assays). Validate purity via orthogonal methods (HPLC + NMR) and include positive controls (e.g., Allyl isothiocyanate) to benchmark activity .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Dose-Response : Use a logarithmic concentration range (0.1–100 µM) with time-course analysis (6–48 hrs) to capture dynamic effects.
  • Pathway Mapping : Pair RNA-seq with phosphoproteomics to identify Nrf2/ARE or MAPK pathway activation. Include siRNA knockdowns to confirm target specificity .
  • Controls : Include vehicle (e.g., 0.1% ethanol) and reference compounds (e.g., Sulforaphane) to contextualize results .

Q. How can computational modeling predict this compound’s reactivity in biochemical systems?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the -NCS group using Gaussian09 at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., cysteine residues in Keap1).
  • Molecular Dynamics : Simulate binding to protein targets (e.g., tubulin) using GROMACS with CHARMM36 force fields . Validate predictions via mutagenesis (e.g., C151S Keap1 mutants) .

Q. What strategies mitigate interference from this compound degradation products in analytical assays?

  • Methodological Answer :

  • Derivatization : Convert degradation products (e.g., octyl amine) to stable derivatives using dansyl chloride for fluorescence detection .
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase to separate parent compound from thiourea adducts. Monitor transitions m/z 172.3 → 88.1 (quantifier) and 172.3 → 60.1 (qualifier) .

Methodological Guidelines

  • Data Reproducibility : Document synthesis and characterization steps per , ensuring raw data (e.g., chromatograms, spectra) are archived in supplementary materials .
  • Safety Protocols : Use nitrile gloves (permeation tested >8 hrs) and fume hoods during handling, referencing OSHA guidelines in .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Octyl isothiocyanate

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